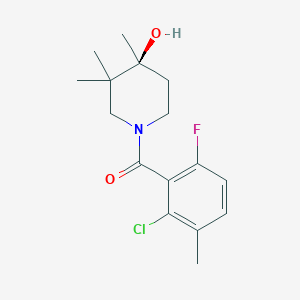![molecular formula C17H24N6O B5569209 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)
N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a class of chemicals often termed as 'research chemicals'. They are studied for various scientific purposes, mainly for their structural and chemical properties.
Synthesis Analysis
The synthesis of similar research chemicals involves specific routes that enable the formation of desired structural features. For instance, McLaughlin et al. (2016) describe the synthesis of a related compound, highlighting the importance of precise chemical pathways for correct compound identification and differentiation from isomers (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is often complex, involving multiple rings and functional groups. The analysis of their structure is crucial for understanding their properties and potential applications. This includes using techniques like chromatography, spectroscopy, and crystal structure analysis as mentioned by McLaughlin et al. (2016).
Chemical Reactions and Properties
Research chemicals often undergo various reactions based on their functional groups. The study by El-Mariah et al. (2006) on pyridazine derivatives, which are structurally similar to the compound , illustrates the diversity of reactions these compounds can undergo, including reactions with amines, azides, and acid chlorides (El-Mariah, Hosny, & Deeb, 2006).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are key to understanding their behavior under different conditions. These properties are typically determined through empirical studies and are essential for handling and application in various research contexts.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other substances, are central to the utility of these compounds in research. Studies like those by Sheikhi-Mohammareh et al. (2023) provide insights into the chemical properties of similar compounds, particularly their reactivity and potential applications as antioxidants or fluorescent markers (Sheikhi-Mohammareh et al., 2023).
科学的研究の応用
Antimicrobial Applications
Research indicates that derivatives structurally related to "N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide" have shown pronounced antimicrobial activity. For instance, thienopyrimidine derivatives, which share a common framework with the chemical , exhibited significant antimicrobial properties (Bhuiyan et al., 2006). Such compounds could serve as a foundation for developing new antimicrobial agents targeting a range of microbial infections.
Plant Ethylene Biosynthesis Inhibition
Compounds related to "N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide" have been identified as inhibitors of ethylene biosynthesis in plants. Ethylene plays a crucial role in the ripening of fruits and senescence of flowers, and its inhibition could help decrease postharvest loss, presenting a significant application in agriculture (Sun et al., 2017).
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives structurally akin to the chemical have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promise in inhibiting tumor growth and could serve as leads for the development of new anticancer therapies (Rahmouni et al., 2016).
Antiviral Activities
Additionally, research into benzamide-based 5-aminopyrazoles and their derivatives, which share structural motifs with "N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide", demonstrated significant antiviral activities against influenza A virus (subtype H5N1), indicating potential applications in antiviral drug development (Hebishy et al., 2020).
特性
IUPAC Name |
N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-13-9-12-23(22-13)16-8-7-15(20-21-16)18-10-11-19-17(24)14-5-3-2-4-6-14/h7-9,12,14H,2-6,10-11H2,1H3,(H,18,20)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFPSLFJKVTLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5569140.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5569146.png)

![1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5569157.png)

![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5569163.png)
![7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5569183.png)
![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5569213.png)

![3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)
![2-phenyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5569222.png)